Tripotassium hexakis(nitrito-N)iridate
Description
Properties
CAS No. |
38930-18-6 |
|---|---|
Molecular Formula |
H6IrK3N6O12 |
Molecular Weight |
591.59 g/mol |
IUPAC Name |
tripotassium;iridium(3-);nitrous acid |
InChI |
InChI=1S/Ir.3K.6HNO2/c;;;;6*2-1-3/h;;;;6*(H,2,3)/q-3;3*+1;;;;;; |
InChI Key |
ZCAFZBZDQUBNNR-UHFFFAOYSA-N |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Ir-3] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Development
Direct Synthesis Approaches to Potassium Hexanitroiridate(III)
Direct synthesis methods typically involve the reaction of an iridium(III) halide precursor with a large excess of a nitrite (B80452) salt. The primary challenge in these approaches is ensuring the complete substitution of all halide ligands by nitro groups and maintaining the +3 oxidation state of the iridium center.
Reaction Pathways from Iridium(III) Halide Precursors
IrCl₃ + 6 KNO₂ → K₃[Ir(NO₂)₆] + 3 KCl
This reaction proceeds through a stepwise substitution of the chloride and aqua ligands in the coordination sphere of the iridium ion with nitro (NO₂⁻) groups. Due to the high kinetic inertness of iridium(III) complexes, this process requires heating to proceed at a reasonable rate. A typical procedure involves dissolving iridium(III) chloride in water and adding a concentrated solution of potassium nitrite. The mixture is then heated, often for several hours, to facilitate the complete ligand exchange. The desired product, being less soluble in the presence of excess potassium ions, can then be crystallized from the cooled solution.
| Precursor | Reagent | Solvent | General Conditions |
| Iridium(III) chloride (hydrated) | Potassium nitrite (excess) | Water | Heating, prolonged reaction time |
| Ammonium (B1175870) hexachloroiridate(III) | Potassium nitrite (excess) | Water | Heating, conversion of ammonium salt |
This table summarizes the common starting materials for the direct synthesis of potassium hexanitroiridate(III).
Controlled Nitrite Ligand Coordination and Oxidation State Control
The coordination of the nitrite ligand to the iridium center can occur through either the nitrogen atom (nitro) or one of the oxygen atoms (nitrito). In the case of hexanitroiridate(III), the thermodynamically more stable nitro-coordination (Ir-NO₂) is exclusively formed. The control of the oxidation state is crucial; the reaction is performed under conditions that prevent the oxidation of iridium(III) to iridium(IV). The use of a large excess of nitrite ions helps to stabilize the +3 oxidation state. The reaction is typically carried out in a neutral to slightly acidic medium. Strongly acidic conditions can lead to the decomposition of the nitrite ion, while strongly basic conditions might favor the formation of hydroxo or aqua-hydroxo complexes. Careful control of the pH is therefore essential for achieving a high yield of the pure hexanitro complex.
Indirect Synthesis and Hydrolysis-Based Routes
Indirect methods for the synthesis of potassium hexanitroiridate(III) often involve the preparation of an intermediate iridium-nitro complex, which is then converted to the final product. These routes can offer advantages in terms of purity and control over the final product's properties.
Hydrothermal Treatment of Ammonium Hexanitroiridate(III)
An important indirect route involves the hydrothermal treatment of ammonium hexanitroiridate(III), (NH₄)₃[Ir(NO₂)₆]. This method is particularly useful for generating chlorine-free iridium precursors. When an aqueous solution of ammonium hexanitroiridate(III) is heated under pressure, it undergoes hydrolysis. The ammonium ions can be replaced by potassium ions in a subsequent step by adding a potassium salt, such as potassium chloride or potassium nitrite, to precipitate the less soluble potassium hexanitroiridate(III).
| Intermediate | Treatment | Subsequent Step | Advantage |
| (NH₄)₃[Ir(NO₂)₆] | Hydrothermal (heating in aqueous solution) | Addition of a potassium salt (e.g., KCl, KNO₂) | Yields a chlorine-free product |
This table outlines the key steps in the indirect synthesis via hydrothermal treatment.
Formation of Aqua-Nitro Iridium(III) Intermediates
The hydrothermal treatment of ammonium hexanitroiridate(III) leads to the formation of various aqua-nitro iridium(III) species through the stepwise replacement of nitro ligands with water molecules. google.com An important and exceptionally stable intermediate formed through this process is the neutral complex fac-[Ir(H₂O)₃(NO₂)₃]. google.comdb-thueringen.de This aqua-nitro complex is highly soluble and serves as a valuable chlorine-free precursor for other iridium compounds. google.com By carefully controlling the pH and temperature of the hydrolysis of (NH₄)₃[Ir(NO₂)₆], the formation of fac-[Ir(H₂O)₃(NO₂)₃] can be optimized. google.com This intermediate can then be reacted with potassium nitrite to reform the hexanitro complex, this time as the potassium salt, or it can be used to synthesize mixed-ligand complexes, such as fac-K₃[Ir(NO₂)₃Cl₃], by reaction with potassium chloride. db-thueringen.de
Optimization of Synthetic Parameters
The successful synthesis of potassium hexanitroiridate(III) with high yield and purity depends on the careful optimization of several key reaction parameters.
Key Synthetic Parameters and Their Effects:
| Parameter | Effect on Synthesis | Optimized Conditions |
| Temperature | Higher temperatures increase the reaction rate but can also promote the formation of byproducts or decomposition. | Typically maintained between 80-100°C for direct synthesis from halides. Lower temperatures may be used for crystallization. |
| pH | Affects the stability of the nitrite ion and the nature of the iridium complexes formed. | Generally neutral to slightly acidic (pH 5-7) to prevent nitrite decomposition and formation of hydroxo complexes. google.com |
| Reactant Ratio | A large excess of potassium nitrite is required to drive the equilibrium towards the formation of the hexanitro complex. | Molar ratios of KNO₂ to IrCl₃ are often greater than 10:1. |
| Reaction Time | Due to the kinetic inertness of Ir(III), prolonged reaction times are necessary for complete ligand substitution. | Can range from several hours to over a day, depending on the temperature and reactants. google.com |
| Concentration | The concentration of reactants can influence the rate of reaction and the solubility of the product, affecting crystallization and yield. | Moderately concentrated solutions are typically used to balance reaction kinetics and product recovery. |
This interactive table details the critical parameters and their impact on the synthesis of potassium hexanitroiridate(III).
By carefully controlling these parameters, chemists can effectively synthesize potassium hexanitroiridate(III), a key compound in the broader landscape of iridium chemistry.
Influence of Temperature and pH on Reaction Kinetics and Selectivity
The reaction kinetics and selectivity in the synthesis of potassium hexanitroiridate(III) are intricately linked to the temperature and pH of the reaction medium. While specific kinetic studies on the direct formation of K₃[Ir(NO₂)₆] are not extensively detailed in publicly available literature, the behavior of related iridium precursors in solution provides valuable insights. The hydrolysis of iridium(III) aqua ions, a potential starting point or intermediate stage in the synthesis, is a pH-dependent process. rsc.org The equilibrium constants for the hydrolysis of aquairidium(III) have been determined at various temperatures, indicating that temperature has a significant impact on the speciation of iridium in solution. rsc.org
A key precursor for nitro complexes of iridium can be formed through the hydrolysis of hexachloro- or hexabromoiridate(III) salts. The pH of the solution plays a crucial role in the rate and extent of ligand exchange, where halide ligands are substituted by nitro groups from a nitrite source, such as potassium nitrite.
In a related context, the synthesis of fac-[Ir(H₂O)₃(NO₂)₃] through the hydrothermal treatment of (NH₄)₃[Ir(NO₂)₆] highlights the importance of temperature and pH in controlling the hydrolysis of the hexanitroiridate anion. This process is a foundational step in developing chlorine-free iridium precursors. Research has shown that careful control of reaction time, temperature, and pH is necessary to optimize the formation of the desired aqua-nitro iridium(III) complex.
The following table, derived from a study on the hydrolysis of a related iridium salt, potassium hexachloroiridate(IV) (K₂IrCl₆), illustrates the pronounced effect of temperature on the pH of the solution over time. While not a direct synthesis of potassium hexanitroiridate(III), it demonstrates the dynamic relationship between temperature and pH in an aqueous iridium salt system, which is a critical consideration for controlling the synthesis of iridium complexes.
Table 1: Temperature and pH Changes During the Hydrolysis of an Aqueous K₂IrCl₆ Solution doi.org
| Time (min) | Temperature (°C) | pH |
| 0 | 25.2 | 12.12 |
| 5 | 39.3 | 11.72 |
| 10 | 54.0 | 11.41 |
| 15 | 70.0 | 8.81 |
This interactive table allows for sorting by clicking on the column headers.
The data indicates that as the temperature increases, the pH of the solution tends to decrease, which can significantly affect the stability of the hexanitroiridate(III) complex and the kinetics of its formation or decomposition. For the synthesis of K₃[Ir(NO₂)₆], maintaining a stable pH in the optimal range is crucial to prevent the formation of undesired side products, such as iridium oxides or mixed aqua-nitro complexes. The selectivity towards the fully substituted hexanitro complex is therefore highly dependent on the precise control of both temperature and pH throughout the reaction.
Role of Solvent Systems and Crystallization Conditions
The choice of solvent and the conditions under which crystallization occurs are paramount in obtaining pure, well-defined crystals of potassium hexanitroiridate(III). Water is the most common solvent for the synthesis due to the solubility of the reactant salts, such as potassium nitrite and an appropriate iridium(III) salt. The solubility of the final product, potassium hexanitroiridate(III), in the reaction medium is a critical factor that governs the yield and ease of isolation.
The crystallization of K₃[Ir(NO₂)₆] is typically induced by carefully controlling the concentration of the reactants and the temperature of the solution. Slow cooling of a saturated solution can promote the growth of larger, more uniform crystals, which is desirable for applications requiring high-purity material. The rate of cooling and the presence of seed crystals can influence the size and morphology of the resulting crystalline product.
While water is the primary solvent, the use of co-solvents or anti-solvents can be a strategic approach to influence the solubility of the product and facilitate its precipitation. An anti-solvent, which is a solvent in which the desired product has low solubility but is miscible with the reaction solvent, can be added to induce crystallization. The selection of an appropriate solvent system can also play a role in minimizing the incorporation of impurities into the crystal lattice.
The following table outlines key parameters and their effects on the crystallization of potassium hexanitroiridate(III), based on general principles of inorganic salt crystallization.
Table 2: Influence of Crystallization Parameters on Product Characteristics
| Parameter | Effect on Crystallization |
| Solvent | Affects solubility of reactants and product, influencing yield and purity. |
| Cooling Rate | Slower cooling generally leads to larger and more perfect crystals. |
| Supersaturation | A high degree of supersaturation favors rapid nucleation and smaller crystals. |
| Agitation | Influences crystal size distribution and can prevent agglomeration. |
This interactive table provides a summary of crystallization parameters.
Crystallographic and Structural Elucidation
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a pivotal technique for determining the exact arrangement of atoms within a crystal. A single crystal of the substance is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which atomic positions can be inferred.
Determination of Crystal System and Space Group
The analysis of a suitable single crystal of potassium hexanitroiridate(III) would yield the fundamental parameters of its crystal lattice, including the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., cubic, tetragonal, orthorhombic), and the specific space group. The space group describes the symmetry elements present in the crystal structure. For the analogous compound, potassium hexanitritocobaltate(III), a cubic crystal system has been reported. wikipedia.org However, without experimental data, the crystal system for the iridium salt cannot be confirmed.
Table 1: Crystallographic Data for Potassium Hexanitroiridate(III)
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Elucidation of Iridium(III) Coordination Geometry and Bond Parameters
Iridium(III) features a d⁶ electron configuration, and in hexacoordinate complexes, it overwhelmingly favors an octahedral geometry. It is therefore expected that the six nitrite (B80452) ligands are arranged octahedrally around the central iridium ion. A full structural analysis would provide precise bond lengths for the Ir-N bonds and the bond angles of the N-Ir-N linkages, confirming the degree of distortion from a perfect octahedron.
Table 2: Selected Bond Parameters for the [Ir(NO₂)₆]³⁻ Anion (Expected)
| Parameter | Value |
| Geometry | Octahedral |
| Ir-N Bond Length (Å) | Data not available |
| N-Ir-N Angles (°) | Data not available |
Analysis of Nitrite Ligand Orientation (N-bound vs. O-bound)
The nitrite ion (NO₂⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (nitro) or one of the oxygen atoms (nitrito). The name "hexanitro..." explicitly implies that the ligands are bound through the nitrogen atom (Ir-NO₂). Infrared spectroscopy is often used to distinguish between these isomers, but single-crystal X-ray diffraction provides definitive proof by locating the atomic positions and confirming the Ir-N connectivity.
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
As an anhydrous salt, K₃[Ir(NO₂)₆] is not expected to exhibit hydrogen bonding unless it crystallizes as a hydrate. The primary forces holding the crystal lattice together are ionic interactions. Any potential weak intermolecular interactions, such as van der Waals forces between the complex anions, would be identified and characterized through crystallographic analysis.
Cation-Anion Interactions within the Crystal Lattice
The crystal structure is built upon the electrostatic attraction between the potassium (K⁺) cations and the hexanitroiridate(III) ([Ir(NO₂)₆]³⁻) anions. The specific arrangement of these ions in the lattice would be revealed by a single-crystal study. This includes determining the coordination number and geometry of each potassium ion, which would be surrounded by a specific number of oxygen atoms from the nitrite ligands of neighboring complex anions. researchgate.net
Powder X-ray Diffraction for Phase Identification and Purity Assessment
Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to analyze polycrystalline materials. xavier.edu The sample is exposed to an X-ray beam, and the diffracted rays are collected and plotted as a function of the diffraction angle (2θ).
The resulting pattern is a unique "fingerprint" for a specific crystalline phase. For potassium hexanitroiridate(III), a standard PXRD pattern would serve as a reference. nist.govresearchgate.net By comparing the PXRD pattern of a newly synthesized batch to this reference pattern, one can:
Confirm Phase Identity: Verify that the desired compound has been formed.
Assess Purity: Detect the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.
Study Phase Transitions: Monitor changes in the crystal structure as a function of temperature or pressure. researchgate.net
Without a published reference pattern from a confirmed single-crystal structure, the full utility of PXRD for routine analysis of potassium hexanitroiridate(III) is limited.
Polymorphism and Isostructural Relationships with Analogous Hexanitrito Complexes
Crystallographic analysis reveals that potassium hexanitroiridate(III) adopts a cubic crystal system at ambient conditions. It belongs to the face-centered cubic (FCC) space group Fm-3m. This highly symmetric structure is characteristic of a number of related hexanitrometallate(III) complexes.
While direct evidence for polymorphism in potassium hexanitroiridate(III) is not extensively documented in the literature, the phenomenon is well-known in other complex potassium salts, such as potassium ferrocyanide trihydrate and potassium metaarsenate. These related compounds exhibit different crystal structures (polymorphs) under varying conditions of temperature and pressure. Given the structural similarities, the potential for polymorphism in potassium hexanitroiridate(III) under non-ambient conditions remains an area for further investigation.
A significant aspect of the crystallography of potassium hexanitroiridate(III) is its isostructural relationship with several other hexanitrito complexes. These compounds share the same crystal structure, with similar packing arrangements of the cations and complex anions. The Materials Project database identifies potassium hexanitrorhodate(III), K₃[Rh(NO₂)₆], as being isostructural with the iridium analogue. Further literature points to a broader series of isostructural compounds with the general formula A₃[M(NO₂)₆], where A can be potassium, rubidium, or thallium, and M is a trivalent metal such as iridium, rhodium, or cobalt. researchgate.net The ionic radius of both the alkali metal cation and the central metal ion of the complex anion play a crucial role in the stability of this particular crystal structure.
The structure of the isostructural potassium hexanitritocobaltate(III), K₃[Co(NO₂)₆], has been studied, providing a valuable comparison for understanding the iridium complex. researchgate.net In these structures, the [M(NO₂)₆]³⁻ anion is octahedral, with the six nitrite ligands coordinating to the central metal ion through the nitrogen atoms.
Table 1: Crystallographic Data for Potassium Hexanitroiridate(III)
| Parameter | Value |
| Chemical Formula | K₃[Ir(NO₂)₆] |
| Crystal System | Cubic |
| Space Group | Fm-3m |
| Lattice Parameter (a) | 7.376 Å materialsproject.org |
| Cell Volume | 401.5 ų |
| Formula Units (Z) | 4 |
Table 2: Selected Interatomic Distances for K₃[Ir(NO₂)₆]
| Bond | Distance (Å) |
| K-O | 2.69 |
| N-O | 2.14 |
Data obtained from the Materials Project, entry mp-20017. osti.gov
Advanced Structural Refinement Techniques and Data Interpretation
The elucidation of the crystal structure of potassium hexanitroiridate(III) and its analogues relies on single-crystal X-ray diffraction data. The refinement of this data is a critical step in obtaining an accurate and detailed structural model. This process involves minimizing the difference between the experimentally observed diffraction pattern and one calculated from a theoretical model of the crystal structure.
Modern crystallographic studies employ sophisticated software packages for structure solution and refinement, such as the SHELX suite (e.g., SHELXS and SHELXL). researchgate.net The refinement process typically involves adjusting various parameters, including:
Atomic coordinates: The x, y, and z positions of each atom in the unit cell.
Anisotropic displacement parameters: These account for the thermal vibrations of the atoms, which are generally not spherical.
Site occupancy factors: In cases of atomic substitution or disorder, these parameters refine the relative population of a particular atomic site.
For complex structures, advanced refinement techniques may be necessary to address specific challenges. For instance, in cases of twinning, where multiple crystal domains are intergrown, specialized algorithms are required to deconvolute the diffraction data. While not explicitly reported for potassium hexanitroiridate(III), such techniques are standard in modern crystallography.
The interpretation of the refined structural data provides insights into the bonding and stereochemistry of the compound. In K₃[Ir(NO₂)₆], the refined structure confirms the octahedral coordination geometry of the [Ir(NO₂)₆]³⁻ anion. The Ir-N and N-O bond lengths and the O-N-O bond angles within the nitrite ligands provide information about the nature of the metal-ligand and intra-ligand bonding.
Furthermore, the refined positions of the potassium cations and their coordination environment, consisting of surrounding oxygen atoms from the nitrite ligands, are determined. This allows for a detailed analysis of the ionic interactions that hold the crystal lattice together. The absence of significant residual electron density in the final difference Fourier map is a key indicator of a successful and accurate structural refinement.
Spectroscopic Characterization and Electronic Structure Probes
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional NMR Techniques for Structural Connectivity
For a diamagnetic complex like potassium hexanitroiridate(III), two-dimensional (2D) NMR spectroscopy is a powerful tool for determining the connectivity of atoms within the [Ir(NO₂)₆]³⁻ anion. As a d⁶ low-spin complex, it is expected to yield sharp NMR signals, making it a suitable candidate for such studies.
In principle, techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) could be employed. A ¹H COSY experiment would not be directly applicable to the [Ir(NO₂)₆]³⁻ anion itself due to the absence of protons. However, if the complex were studied in a protic solvent or with proton-containing counter-ions, interactions could be observed.
More relevant would be heteronuclear 2D NMR experiments. For instance, a ¹⁵N-labeled sample of K₃[Ir(NO₂)₆] would enable ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) or HMBC experiments if there were protons in close proximity. In the absence of protons directly bonded to the complex, ¹³C NMR is not applicable as there are no carbon atoms in the primary coordination sphere.
A ¹⁴N NMR experiment could be considered, given that nitrogen has a spin I=1 nucleus. However, quadrupolar broadening would likely result in very broad signals, making high-resolution 2D NMR challenging.
Electronic Absorption and UV-Visible Spectroscopy
The electronic spectrum of potassium hexanitroiridate(III) is expected to be characterized by both d-d transitions and charge transfer bands, which provide insight into the electronic structure of the iridium center.
Characterization of d-d Transitions and Charge Transfer Bands
As an octahedral d⁶ complex, the electronic transitions in the visible and ultraviolet regions arise from the promotion of electrons between the t₂g and e_g orbitals, which are split by the ligand field of the six nitro groups. These d-d transitions are typically weak due to being Laporte forbidden (Δl = 0).
In addition to d-d transitions, more intense charge transfer (CT) bands are expected. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). Given the presence of the nitro ligands, which have π-acceptor capabilities, MLCT transitions from the filled t₂g orbitals of iridium(III) to the π* orbitals of the NO₂⁻ ligands are plausible. Conversely, the lone pairs on the oxygen atoms of the nitro ligands could give rise to LMCT transitions.
Specific absorption maxima (λ_max) and molar extinction coefficients (ε) for potassium hexanitroiridate(III) are not widely reported. For comparison, the analogous complex K₃[Co(NO₂)₆] is known to be a yellow solid, suggesting absorption in the blue-violet region of the visible spectrum.
Correlation with Ligand Field Theory and Electronic Configuration
The electronic configuration of the iridium(III) ion in potassium hexanitroiridate(III) is [Xe] 4f¹⁴ 5d⁶. In the octahedral ligand field created by the six nitro ligands, the five d-orbitals are split into a lower-energy t₂g triplet and a higher-energy e_g doublet. As a d⁶ ion with strong-field nitro ligands, the electrons will fill the lower energy t₂g orbitals first, resulting in a low-spin configuration (t₂g⁶ e_g⁰). This configuration is diamagnetic, consistent with the suitability of the complex for NMR studies.
Ligand Field Theory (LFT) can be used to interpret the electronic spectrum. The energy of the d-d transitions is related to the ligand field splitting parameter (10Dq or Δo) and the Racah parameters (B and C), which describe the inter-electron repulsion. The Tanabe-Sugano diagram for a d⁶ octahedral complex can be used to predict the energies of the spin-allowed transitions.
Advanced X-ray Spectroscopic Techniques (e.g., XANES, EXAFS) for Local Structure and Oxidation State
Advanced X-ray absorption spectroscopy (XAS) techniques, such as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provide detailed information about the local geometric and electronic structure around the iridium atom.
XANES spectroscopy is sensitive to the oxidation state and coordination geometry of the absorbing atom. The position and features of the absorption edge in the XANES spectrum of potassium hexanitroiridate(III) would confirm the +3 oxidation state of iridium.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful tool for probing the quantum mechanical nature of potassium hexanitroiridate(III). mpg.defudutsinma.edu.ng These calculations, which are based on the electron density rather than the many-electron wavefunction, provide a balance between computational cost and accuracy, making them well-suited for studying complex transition metal compounds. mpg.de
A fundamental step in the computational analysis of K₃[Ir(NO₂)₆] is the optimization of its molecular and crystal structures. This process involves finding the geometric arrangement of atoms that corresponds to the minimum energy state of the system. nih.gov For the isolated [Ir(NO₂)₆]³⁻ anion, geometry optimization would typically be performed using a functional like B3LYP and a suitable basis set. core.ac.uk
Experimental data from the Materials Project database indicates that K₃[Ir(NO₂)₆] possesses a cubic crystal structure with the space group Fm-3m and a lattice parameter of a = 7.376 Å. researchgate.net This experimentally determined structure provides an excellent starting point and a benchmark for computational optimization of the crystal lattice. DFT calculations can be employed to refine this crystal structure, ensuring that the calculated atomic positions and lattice parameters are at their energetic minimum. The agreement between the computationally optimized structure and the experimental data serves as a validation of the chosen theoretical model.
The optimized geometry of the [Ir(NO₂)₆]³⁻ anion is expected to be a highly symmetrical octahedron, with the iridium atom at the center and the six nitro ligands coordinated through the nitrogen atoms. DFT calculations can provide precise bond lengths and angles for this complex anion.
Table 1: Experimental Crystal Structure Data for K₃[Ir(NO₂)₆]
| Parameter | Value |
| Crystal System | Cubic |
| Space Group | Fm-3m |
| Lattice Parameter (a) | 7.376 Å |
| Data sourced from the Materials Project. researchgate.net |
DFT calculations are instrumental in elucidating the electronic properties of potassium hexanitroiridate(III), including its electronic band structure and density of states (DOS). researchgate.netanalis.com.my For a crystalline solid like K₃[Ir(NO₂)₆], the band structure describes the ranges of energy that an electron is allowed to have, while the DOS indicates the number of states available at each energy level. fudutsinma.edu.nganalis.com.my These calculations can predict whether the compound is a conductor, semiconductor, or insulator.
Table 2: Predicted Molecular Orbital Contributions for a Generic Octahedral Iridium(III) Complex
| Molecular Orbital | Primary Contributing Atomic Orbitals |
| LUMO | Ligand-based π* orbitals |
| HOMO | Iridium d-orbitals (t₂g) |
| --- | Ligand-based σ and π orbitals |
| This table represents a generalized scheme for octahedral Iridium(III) complexes. researchgate.net |
DFT can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. The calculation of nuclear magnetic resonance (NMR) chemical shifts is a valuable application of DFT. nih.govbohrium.com For an iridium complex, the calculation of the ¹⁹³Ir NMR chemical shift is particularly challenging due to the large relativistic effects associated with the heavy iridium nucleus. bohrium.comresearchgate.net Four-component relativistic DFT calculations are often necessary to obtain accurate predictions for the NMR shielding constants of iridium. bohrium.comresearchgate.net
Vibrational frequencies, which correspond to the infrared (IR) and Raman active modes of the molecule, can also be computed using DFT. acs.org By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes. For the [Ir(NO₂)₆]³⁻ anion, characteristic vibrational modes would include the Ir-N stretching and bending modes, as well as the internal vibrations of the nitro ligands. Comparing the calculated vibrational spectrum with experimental IR and Raman data can help to confirm the optimized geometry and provide a detailed understanding of the molecule's vibrational dynamics.
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules over time, particularly in the solution phase. core.ac.ukrsc.org For potassium hexanitroiridate(III), an MD simulation would typically involve placing the K₃[Ir(NO₂)₆] salt in a box of water molecules and solving Newton's equations of motion for all atoms in the system.
Such simulations can provide insights into the solvation structure of the [Ir(NO₂)₆]³⁻ anion, revealing how water molecules arrange themselves around the complex. researchgate.net The radial distribution function (RDF) between the iridium atom and the oxygen atoms of the water molecules can be calculated to determine the number of water molecules in the first and subsequent solvation shells. MD simulations can also be used to study the dynamics of the system, such as the diffusion of the ions in water and the residence time of water molecules in the solvation shells. researchgate.net Studies on the hydrated Ir(III) aqua ion have shown that it forms a well-defined octahedral first hydration shell. researchgate.net
Computational Modeling of Reaction Mechanisms and Energy Landscapes
Computational modeling can be employed to investigate the reaction mechanisms and energy landscapes of reactions involving potassium hexanitroiridate(III). acs.org For instance, the mechanism of ligand exchange reactions, where one or more nitro ligands are replaced by other ligands, can be studied using DFT calculations. rsc.orgrsc.org By calculating the energies of the reactants, products, and any transition states or intermediates, a reaction profile can be constructed.
This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. The computational exploration of the potential energy surface can reveal the most likely pathways for a given reaction to occur. For example, in situ FT-IR spectroelectrochemistry combined with DFT calculations has been used to elucidate the mechanism of nitric oxide release from ruthenium(II) nitrosyl complexes, a process that could be analogous to reactions involving the nitro ligands in the iridium complex. acs.org
Ligand Field Theory Applications for Iridium(III) Complexes
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and spectroscopic properties of transition metal complexes. huntresearchgroup.org.uk Iridium(III) is a d⁶ metal ion, and in an octahedral complex like [Ir(NO₂)₆]³⁻, the six d-electrons occupy the lower energy t₂g orbitals, resulting in a low-spin configuration with a total spin of S=0. This is due to the large ligand field splitting energy (Δo) typically induced by ligands around a third-row transition metal like iridium. huntresearchgroup.org.uk
The nitro ligand (NO₂⁻) is considered a strong-field ligand, contributing to a large Δo. youtube.com This large splitting is responsible for the kinetic inertness often observed in iridium(III) complexes. LFT can be used to interpret the electronic absorption spectra of these complexes. The absorption bands in the UV-visible region correspond to electronic transitions from the filled t₂g orbitals to the empty e_g* orbitals (d-d transitions) or to ligand-based orbitals (metal-to-ligand charge transfer, MLCT). Tanabe-Sugano diagrams can be used to predict the energies of these transitions for a given d-electron configuration and ligand field strength.
Applications in Advanced Materials Science and Catalysis
Precursor Chemistry for Heterogeneous Catalysts
The utility of potassium hexanitroiridate(III) as a precursor in the synthesis of heterogeneous catalysts is an area of growing research, primarily due to the absence of halide ligands which can be detrimental to certain catalytic processes.
Development of Iridium-Based Oxygen Evolution Reaction (OER) Catalysts
The oxygen evolution reaction (OER) is a critical process in water electrolysis for hydrogen production. Iridium-based materials are among the most active and stable OER catalysts in acidic environments. nih.govnih.gov While iridium oxides (IrO₂) are the most common catalysts, their synthesis often involves chloride precursors, which can lead to residual chlorine impurities that negatively impact performance.
Potassium hexanitroiridate(III) offers a promising alternative as a chlorine-free precursor. The thermal decomposition of K₃[Ir(NO₂)₆] can, in principle, yield iridium oxide nanoparticles. This synthetic route avoids the introduction of chloride ions, potentially leading to catalysts with higher purity and improved long-term stability. Research in this area is focused on controlling the decomposition conditions to optimize the particle size, morphology, and crystalline structure of the resulting iridium oxide, all of which are critical factors for OER activity. google.com
| Catalyst Precursor | Resulting Catalyst | Key Advantage |
| Potassium hexanitroiridate(III) | Iridium Oxide (IrO₂) | Halogen-free synthesis route |
| Iridium(III) chloride | Iridium Oxide (IrO₂) | Well-established method |
Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Iridium(III)
Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials with applications in gas storage, separation, and catalysis. bohrium.com The incorporation of iridium(III) centers into these frameworks could unlock novel catalytic functionalities. Potassium hexanitroiridate(III) can serve as a soluble source of [Ir(NO₂)₆]³⁻ anions, which can then be used in the synthesis of iridium-containing MOFs or coordination polymers. nih.govmdpi.com
The synthetic strategy typically involves the reaction of K₃[Ir(NO₂)₆] with metal salts and organic linkers in a suitable solvent system. The nitro ligands can either be retained in the final structure or be substituted by the organic linkers during the self-assembly process. The choice of reaction conditions, such as temperature and solvent, plays a crucial role in directing the final structure and properties of the resulting material. mdpi.comscirp.org
Novel Halogen-Free Iridium Precursors for Catalytic Applications
The demand for halogen-free iridium precursors extends beyond OER catalysts to a wide range of catalytic applications, including hydrogenation, dehydrogenation, and C-H activation reactions. Potassium hexanitroiridate(III) stands out as a readily available, water-soluble, and halogen-free source of iridium(III). americanelements.com Its utility lies in its ability to provide access to iridium centers without the potential for halide poisoning of the active catalytic sites or corrosion of reactor components.
Contributions to Coordination Polymer and Supramolecular Assembly
The [Ir(NO₂)₆]³⁻ anion itself can participate in the formation of coordination polymers and supramolecular assemblies through electrostatic interactions and hydrogen bonding. nih.govmdpi.com While the primary coordination sphere of iridium is saturated, the nitro ligands can act as hydrogen bond acceptors, facilitating the formation of extended networks with suitable counter-ions and solvent molecules.
Role in the Synthesis of Other Iridium(III) Coordination Compounds
Potassium hexanitroiridate(III) serves as a convenient starting material for the synthesis of other iridium(III) coordination compounds through ligand substitution reactions. nih.gov The nitro ligands in the [Ir(NO₂)₆]³⁻ complex can be replaced by a variety of other ligands, such as amines, phosphines, and cyclopentadienyl (B1206354) groups, to generate a diverse range of iridium(III) complexes with tailored electronic and steric properties.
These substitution reactions are often carried out in solution, and the reaction conditions can be tuned to control the degree of substitution, leading to partially or fully substituted products. This synthetic versatility makes potassium hexanitroiridate(III) a valuable precursor for fundamental studies in coordination chemistry and for the development of new iridium-based catalysts and functional materials. researchgate.net
Advanced Reagents in Analytical Chemistry for Metal Ion Complexation and Separation (Excluding routine quantification of simple ions)
While not a mainstream application, the hexanitroiridate(III) anion has potential in specialized analytical separations of metal ions. The principle relies on the selective precipitation or complexation of certain metal ions with the [Ir(NO₂)₆]³⁻ anion. For instance, it could be explored for the separation of +1 or +2 metal ions that form insoluble salts with the large, polyatomic hexanitroiridate(III) anion. This could be particularly useful in the separation of chemically similar elements, where differences in the lattice energies of their hexanitroiridate salts could be exploited. rsc.orgdntb.gov.ua
| Analytical Application | Principle | Potential Advantage |
| Selective Metal Ion Separation | Formation of insoluble hexanitroiridate salts | Separation based on differential solubility |
Further research is required to fully explore and validate the utility of potassium hexanitroiridate(III) in these advanced analytical techniques.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of hexanitro-complexes can involve harsh conditions or lengthy procedures. Future research should prioritize the development of more efficient and environmentally benign synthetic methodologies.
Key Research Objectives:
Green Chemistry Approaches: Exploration of aqueous-based synthetic routes at moderate temperatures, minimizing the use of organic solvents. A "green" synthesis approach, similar to that used for preparing potassium zinc hexacyanoferrate nanocubes with natural surfactants, could be investigated. rsc.org
Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate reaction times and potentially improve yields and purity, a technique successfully employed for the synthesis of other coordination compounds. researchgate.net
Alternative Precursors: Research into novel iridium precursors that are more reactive or soluble under milder conditions could lead to more efficient syntheses. This could parallel strategies used to create tris-heteroleptic iridium(III) complexes from different starting materials. americanelements.com
Flow Chemistry: The application of continuous flow reactors could offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher reproducibility and scalability.
Exploration of Photophysical Properties and Light-Driven Reactivity
Iridium(III) complexes are renowned for their rich photophysical properties, which are foundational to their use in organic light-emitting diodes (OLEDs), photoredox catalysis, and bioimaging. researchgate.net However, the specific photophysical characteristics of the [Ir(NO₂)₆]³⁻ anion are not well-documented. This represents a significant gap in knowledge.
Key Research Objectives:
Luminescence Studies: A thorough investigation of the emission properties of K₃[Ir(NO₂)]₆ is critical. Key questions include whether the complex exhibits phosphorescence at room temperature and how the six electron-withdrawing nitro (–NO₂) ligands influence the energies of the metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and ligand-centered (LC) excited states. researchgate.net
Light-Driven Reactivity: The nitro ligand can be photoreactive. Future studies could explore whether excitation with light of specific wavelengths can induce the release of nitric oxide (NO) or trigger redox reactions. This could open avenues for photoactivated drug delivery or catalysis. Research into near-infrared (NIR) light-activatable iridium complexes for phototherapy demonstrates the potential for light-driven applications. rsc.org
Transient Absorption Spectroscopy: To understand the nature and lifetime of the excited states, transient absorption spectroscopy studies are essential. This would provide data on the pathways of excited-state decay (e.g., radiative vs. non-radiative) and identify any transient species formed upon photoexcitation. nih.gov
To contextualize the potential for investigation, the table below shows typical photophysical data for well-studied luminescent iridium(III) complexes.
| Iridium(III) Complex Type | Emission Max (λem), nm | Quantum Yield (Φ) | Lifetime (τ), μs | Reference |
|---|---|---|---|---|
| Dinuclear, Bridged Ligand | 600-700 (Red) | up to 0.67 | 1.7 - 48 | nih.govresearchgate.net |
| Cyclometalated, Heteroleptic | 522 (Blue-Green) | ~1.0 | - | acs.org |
| Cyclometalated, Neutral | 532-590 (Green-Orange) | O₂ Sensitive | O₂ Sensitive | researchgate.net |
In Situ Spectroscopic Studies of Reaction Intermediates
Understanding the mechanism by which K₃[Ir(NO₂)]₆ forms and reacts is crucial for optimizing its synthesis and controlling its reactivity. In situ spectroscopic techniques allow for the observation of a reaction as it happens, providing invaluable insights into transient intermediates and reaction kinetics. youtube.com
Key Research Objectives:
Mechanistic Investigations: Using techniques like in situ Fourier-transform infrared (FTIR), Raman, and UV-Vis spectroscopy to monitor the step-wise substitution of ligands on an iridium precursor with nitrite (B80452) ions. This could confirm the sequence of events and identify any stable or transient intermediate species.
Identification of Catalytic Intermediates: If K₃[Ir(NO₂)]₆ is explored as a catalyst or catalyst precursor, in situ methods would be vital for identifying the true catalytically active species. Studies on other iridium-catalyzed reactions have successfully used NMR and X-ray crystallography to characterize key (η³-allyl)iridium(III) intermediates, demonstrating the power of this approach. nih.govresearchgate.net
Probing Solid-State Transformations: For reactions involving the solid material, such as thermal decomposition or gas-solid reactions, in situ X-ray diffraction (XRD) or diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) could track changes in the crystal structure and bonding environment under realistic conditions.
Integration with Nanomaterials Design and Self-Assembly Processes
The use of coordination complexes as building blocks for functional nanomaterials is a rapidly expanding field. Potassium hexanitroiridate(III) could serve as a valuable component in the bottom-up fabrication of novel nanostructures.
Key Research Objectives:
Precursor for Iridium Oxide Nanomaterials: Controlled thermal decomposition of K₃[Ir(NO₂)]₆, potentially within a template or matrix, could be a route to synthesizing iridium oxide (IrO₂) nanoparticles or nanofibers with controlled morphology and high surface area for applications in electrocatalysis. rsc.org
Self-Assembly and Coordination Polymers: Exploring the self-assembly of the [Ir(NO₂)₆]³⁻ anion with various cations or linker molecules to form ordered superstructures, coordination polymers, or metal-organic frameworks (MOFs). The self-assembly of related Prussian blue analogues into complex superstructures serves as a powerful precedent for this approach. nih.govmdpi.com
Hybrid Materials: Investigating the integration of K₃[Ir(NO₂)]₆ with other materials, such as carbon nanotubes, graphene, or polymers, to create hybrid composites. This could leverage the properties of the iridium complex for sensing, catalysis, or electronic applications. The self-assembly of nanorods on surfaces is a related technique for creating ordered materials. mdpi.comresearchgate.net
Computational Chemistry for Predictive Material Design and Reaction Pathway Optimization
Computational methods, particularly Density Functional Theory (DFT), are indispensable tools in modern chemistry for predicting molecular properties and understanding reaction mechanisms at an electronic level. scribd.comsapub.org Applying these tools to K₃[Ir(NO₂)]₆ could significantly accelerate its development.
Key Research Objectives:
Electronic Structure and Bonding Analysis: Using DFT to calculate the optimized geometry, frontier molecular orbital (HOMO-LUMO) energies, and charge distribution of the [Ir(NO₂)₆]³⁻ anion. This would provide fundamental insights into its stability, potential reactivity, and electronic transitions. sapub.orgresearchgate.net
Reaction Pathway Optimization: Modeling the thermodynamics and kinetics of different proposed synthetic routes to identify the most energetically favorable pathways. This can guide experimental efforts by predicting reaction intermediates and transition state energies. nih.gov
Predicting Spectroscopic Properties: Calculating vibrational frequencies (IR and Raman) and electronic absorption spectra (via Time-Dependent DFT, or TD-DFT) for comparison with experimental data. This aids in the interpretation of spectra and confirms the identity and purity of the synthesized compound. nih.gov
Design of Novel Materials: Computationally screening hypothetical structures incorporating the [Ir(NO₂)₆]³⁻ unit to predict their properties before attempting their synthesis. For example, modeling the electronic band structure of a coordination polymer built from this complex could predict its potential as a semiconductor.
The table below outlines key parameters that can be determined for K₃[Ir(NO₂)]₆ using computational chemistry, which can then be correlated with experimental findings.
| Computational Method | Calculated Parameter | Experimental Correlation | Reference |
|---|---|---|---|
| DFT Geometry Optimization | Bond lengths, Bond angles | X-ray Crystallography | researchgate.net |
| DFT Frequency Calculation | Vibrational Frequencies (IR/Raman) | FTIR and Raman Spectroscopy | researchgate.net |
| DFT Energy Calculation | HOMO/LUMO Energies, Energy Gap (ΔE) | Electrochemistry (Redox Potentials), UV-Vis Spectroscopy | sapub.org |
| TD-DFT | Electronic Excitation Energies | UV-Vis Absorption/Emission Spectroscopy | nih.gov |
| DFT Reaction Modeling | Reaction Enthalpy (ΔH), Activation Energy (Ea) | Calorimetry, Kinetic Studies | nih.gov |
Q & A
Q. What are the standard synthesis protocols for Potassium hexanitroiridate(III)?
Potassium hexanitroiridate(III) (K₃[Ir(NO₂)₆]) is synthesized via the reaction of iridium(III) chloride (IrCl₃) with potassium nitrite (KNO₂) in an aqueous medium under controlled pH and temperature. The reaction proceeds as:
Key steps include:
- Maintaining a neutral to slightly acidic pH to prevent ligand hydrolysis.
- Gradual addition of KNO₂ to avoid rapid ligand substitution.
- Purification via recrystallization from ethanol-water mixtures to isolate high-purity crystals .
Q. How is Potassium hexanitroiridate(III) characterized using spectroscopic and crystallographic methods?
- Infrared (IR) Spectroscopy : Identifies NO₂ ligand vibrations (e.g., asymmetric stretching at ~1380 cm⁻¹ and symmetric stretching at ~830 cm⁻¹) to confirm ligand coordination .
- X-ray Diffraction (XRD) : Resolves the octahedral geometry around the Ir³⁺ center, with typical Ir–N bond lengths of ~2.05 Å .
- UV-Vis Spectroscopy : Reveals d-d transitions in the visible range (e.g., peaks at 450–500 nm) and charge-transfer bands .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Contradictions (e.g., unexpected IR peaks or XRD deviations) may arise from impurities, ligand isomerism, or hydration states. Methodological approaches include:
- Replicating experiments under varying conditions (e.g., pH, temperature) to isolate variables.
- Complementary techniques : Pairing IR with Raman spectroscopy to distinguish nitro (NO₂⁻) vs. nitrito (ONO⁻) ligand configurations.
- Computational modeling (DFT) to predict vibrational spectra and compare with empirical data .
Q. What mechanistic insights explain the redox behavior of Potassium hexanitroiridate(III) in acidic media?
In chloride-rich acidic solutions, the hexanitroiridate(III) ion undergoes stepwise ligand substitution and redox reactions:
Subsequent oxidation by dissolved oxygen can yield Ir(IV) species. Kinetic studies using cyclic voltammetry and UV-Vis monitoring are critical to track intermediate species .
Q. How does solution pH influence the stability of Potassium hexanitroiridate(III)?
- Neutral pH (6–8) : The complex is stable, with intact NO₂ ligands.
- Acidic pH (<4) : Ligand protonation and hydrolysis occur, forming [Ir(NO₂)₅(H₂O)]²⁻ and releasing HNO₂.
- Alkaline pH (>10) : OH⁻ displaces NO₂ ligands, leading to precipitation of Ir(OH)₃. Stability diagrams derived from potentiometric titrations guide optimal storage conditions .
Q. What methodologies are used to study interactions between Potassium hexanitroiridate(III) and biomolecules?
- Fluorescence Quenching : Monitors binding to proteins (e.g., bovine serum albumin) by measuring tryptophan emission changes.
- Circular Dichroism (CD) : Detects conformational shifts in DNA upon Ir³⁺ coordination.
- Cytotoxicity Assays : MTT tests on cancer cell lines (e.g., HeLa) quantify IC₅₀ values, with comparative analysis against analogs like K₃[Rh(NO₂)₆] .
Comparative Analysis
Q. How do the properties of Potassium hexanitroiridate(III) compare to analogous transition-metal nitro complexes?
Best Practices for Data Management
Q. What are the recommended practices for handling and storing research data on Potassium hexanitroiridate(III)?
- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable. Use repositories like Chemotion or RADAR4Chem for spectral datasets .
- Metadata Annotation : Include synthesis conditions (e.g., temperature, solvent ratios) and instrument calibration details.
- Contradiction Logs : Document anomalous results and hypotheses tested during troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
